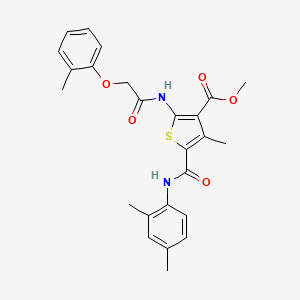

Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt): is a complex phospholipid derivative. This compound is characterized by its unique structure, which includes myristoyl groups and glycerol backbones linked through phosphodiester bonds. It is often used in biochemical and biophysical research due to its amphiphilic nature, making it suitable for studying membrane dynamics and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) typically involves multiple steps:

Esterification: Myristic acid is esterified with glycerol to form myristoyl-glycerol derivatives.

Phosphorylation: The hydroxyl group of the glycerol is phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.

Coupling: The phosphorylated intermediate is then coupled with another myristoyl-glycerol derivative to form the final phospholipid structure.

Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors.

Continuous Phosphorylation: Using continuous flow reactors for efficient phosphorylation.

Automated Coupling: Automated systems for coupling reactions to ensure consistency and purity.

Purification: High-performance liquid chromatography (HPLC) and other purification techniques to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, replacing the ammonium ion with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines, thiols.

Major Products

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and free fatty acids.

Substitution: Formation of phosphoester derivatives with different nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry

Membrane Studies: Used to model biological membranes and study lipid bilayer properties.

Surface Chemistry: Investigated for its behavior at interfaces and in monolayers.

Biology

Cell Membrane Research: Helps in understanding membrane fluidity, permeability, and protein-lipid interactions.

Signal Transduction: Studied for its role in cellular signaling pathways involving phospholipids.

Medicine

Drug Delivery: Explored as a component in liposomal drug delivery systems.

Diagnostics: Used in the development of diagnostic assays involving lipid interactions.

Industry

Cosmetics: Incorporated into formulations for its emollient properties.

Food Industry: Used as an emulsifier in various food products.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with lipid bilayers. It integrates into membranes, affecting their fluidity and permeability. The myristoyl groups provide hydrophobic interactions, while the phosphate group interacts with aqueous environments, stabilizing the membrane structure. These interactions influence various cellular processes, including signal transduction and membrane protein function.

Comparación Con Compuestos Similares

Similar Compounds

Phosphatidylcholine: Another phospholipid with choline as the head group.

Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.

Phosphatidylserine: Contains serine as the head group.

Uniqueness

Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) is unique due to its specific myristoyl groups and the presence of an ammonium ion. This structure provides distinct hydrophobic and hydrophilic interactions, making it particularly useful in specialized membrane studies and applications where specific lipid interactions are crucial.

Propiedades

IUPAC Name |

azanium;2,3-di(tetradecanoyloxy)propyl (2-hydroxy-3-tetradecanoyloxypropyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUIYSPDUHVXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96NO11P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)